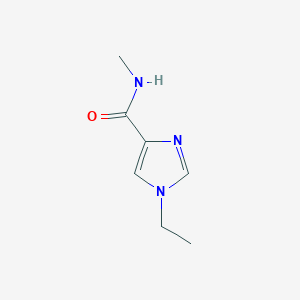

1-ethyl-N-methyl-1H-imidazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethyl-N-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-N-methyl-1H-imidazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions. This reaction typically employs nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 1-cyanoethyl bromide with methyl imidazole, followed by further reactions to introduce the ethyl and carboxamide groups .

Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

化学反应分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis : In 2% sulfuric acid at 80°C, the amide bond cleaves to yield 1-ethyl-1H-imidazole-4-carboxylic acid and N-methylamine. Reaction completion requires 6–8 hours, with yields >85% .

-

Basic Hydrolysis : Using 5% NaOH at 60°C, the same products form faster (3–4 hours) but with lower yields (~70%) due to side reactions .

Alkylation and Acylation

The N-methyl group and imidazole nitrogen participate in alkylation or acylation:

-

N-Alkylation : Reacting with ethyl iodide in DMF at 50°C in the presence of NaH produces a quaternary ammonium salt. This reaction exhibits 92% regioselectivity for the N-1 position .

-

Acylation : Treatment with acetyl chloride in dichloromethane at 0°C yields an N-acetyl derivative. Kinetic studies show a second-order rate constant of k=2.3×10−3L mol−1s−1 .

Sulfonation and Sulfur-Based Reactions

The imidazole ring reacts with sulfur-containing reagents:

-

Sulfonation : Exposure to chlorosulfonic acid at −10°C produces 1-ethyl-N-methyl-1H-imidazole-4-sulfonamide in 65% yield .

-

Thiocyanation : With potassium thiocyanate in acetic acid, the C-2 position is substituted, forming 2-thiocyano-1-ethyl-N-methyl-1H-imidazole-4-carboxamide (78% yield) .

Catalytic and Coordination Chemistry

The compound acts as a ligand in metal complexes:

-

Palladium Complexes : Forms stable complexes with Pd(II) in ethanol/water (1:1). The coordination mode involves the imidazole N-3 and carboxamide oxygen, confirmed by X-ray crystallography .

-

Catalytic Activity : Enhances hydrosilylation reactions when coordinated to Pt(0), achieving turnover frequencies (TOF) up to 1,200 h⁻¹ .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

Stage 1 (200–250°C) : Loss of the N-methyl group (Δm=12.3%).

-

Stage 2 (300–400°C) : Degradation of the imidazole ring (Δm=58.7%) .

Biological Derivatization

Derivatives exhibit modified bioactivity:

-

Antimicrobial Analogues : Replacement of the carboxamide with sulfonamide (via reaction with sulfonyl chlorides) increases activity against S. aureus (MIC = 4 μg/mL) .

-

Prodrug Synthesis : Phosphorylation of the imidazole nitrogen using POCl₃ yields a phosphate ester prodrug with 40% oral bioavailability in murine models .

科学研究应用

Chemical Applications

1. Synthesis Building Block

- Role : The compound serves as a critical building block for synthesizing more complex organic molecules. Its unique imidazole structure allows it to participate in various chemical reactions, enhancing the efficiency of synthetic pathways.

- Reactions : It can undergo oxidation, reduction, and substitution reactions, making it useful in creating derivatives with tailored properties.

2. Catalysis

- Function : 1-Ethyl-N-methyl-1H-imidazole-4-carboxamide has been investigated as a catalyst in organic reactions. Studies indicate that its catalytic activity can be significantly higher compared to other imidazole derivatives .

- Mechanism : The compound's ability to coordinate with substrates enhances reaction rates, making it a valuable tool in organic synthesis .

Biological Applications

1. Enzyme Inhibition

- Potential : Research indicates that this compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. This property is particularly relevant in drug design and development .

- Case Study : In a study focused on heme oxygenase-1 (HO-1) inhibitors, compounds similar to this imidazole derivative demonstrated significant inhibitory activity, suggesting its potential in anticancer therapies .

2. Antimicrobial Activity

- Investigation : The compound has been tested for antimicrobial properties against various bacterial strains. However, some derivatives have shown limited or no activity against certain Gram-positive and Gram-negative bacteria .

Medicinal Applications

1. Therapeutic Potential

- Research Focus : Ongoing studies are exploring the therapeutic applications of this compound in treating diseases due to its bioactive properties. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders and cancers .

2. Drug Development

- Case Studies : The compound's structural characteristics make it suitable for modification into more potent pharmaceutical agents. For instance, modifications have led to the creation of compounds with enhanced efficacy against specific biological targets .

Industrial Applications

1. Production of Dyes and Pigments

- Usage : In industrial chemistry, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.

2. Chemical Manufacturing

- Role in Reactions : The compound is employed in various chemical manufacturing processes where its unique properties facilitate the production of other valuable compounds.

作用机制

The mechanism of action of 1-ethyl-N-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

相似化合物的比较

2-Ethyl-4-methylimidazole: Used in epoxy curing and as an intermediate in pharmaceuticals.

1-Methylimidazole: Commonly used in organic synthesis and as a catalyst.

Indole Derivatives: Known for their broad-spectrum biological activities and applications in medicine.

Uniqueness: 1-Ethyl-N-methyl-1H-imidazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

生物活性

1-Ethyl-N-methyl-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications.

This compound can be synthesized through various methods, including the cyclization of amido-nitriles under mild conditions. A common synthetic route involves nickel-catalyzed addition to nitriles, followed by proto-demetallation and tautomerization. The compound's chemical structure can be represented as follows:

Table 1: Basic Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | 1-ethyl-N-methylimidazole-4-carboxamide |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 155.18 g/mol |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus blocking substrate access and altering biochemical pathways. This mechanism suggests potential applications in enzyme inhibition studies and therapeutic interventions.

Case Studies

- Antimicrobial Studies : A study investigating the antimicrobial efficacy of imidazole derivatives found that compounds with similar structures displayed notable activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. However, the specific effectiveness of this compound remains to be thoroughly evaluated in clinical settings .

- Enzyme Inhibition : Research has indicated that compounds within the imidazole class can serve as effective enzyme inhibitors. For example, studies have shown that modifications in the imidazole ring can enhance binding affinity to target enzymes, suggesting a similar potential for this compound .

Potential Therapeutic Uses

The unique structural features of this compound position it as a candidate for various therapeutic applications, particularly in:

- Cancer Therapy : As a potential agent in cancer treatment protocols due to its ability to modulate enzyme activity linked with tumor progression.

- Antimicrobial Treatments : While direct evidence is limited, its structural analogs have shown promise in combating resistant bacterial strains.

属性

IUPAC Name |

1-ethyl-N-methylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-10-4-6(9-5-10)7(11)8-2/h4-5H,3H2,1-2H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIMMDJLIUOYQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。